

Methyl 5-Aminonicotinate: A Versatile Scaffold for Kinase Inhibitor Discovery

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Compound of Interest

Compound Name: **Methyl 5-aminonicotinate**

Cat. No.: **B1302331**

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Application Notes and Protocols

Methyl 5-aminonicotinate is a valuable and versatile building block in medicinal chemistry, offering a unique pyridine scaffold for the development of novel therapeutic agents. Its strategic placement of an amino group and a methyl ester on the pyridine ring provides two key points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its application in the discovery of kinase inhibitors, with a focus on the synthesis of analogues of Sorafenib, a multi-kinase inhibitor.

The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The amino group at the 5-position of **methyl 5-aminonicotinate** serves as a crucial anchor point for introducing various pharmacophores that can interact with the hinge region of the kinase active site. Furthermore, the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another handle for modification to enhance potency, selectivity, and pharmacokinetic properties.

Key Applications in Drug Discovery:

- Kinase Inhibitors: The primary application of **methyl 5-aminonicotinate** is in the synthesis of kinase inhibitors targeting various pathways implicated in cancer and inflammatory diseases. Its derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

- Anticancer Agents: By serving as a scaffold for molecules that modulate key signaling pathways in cancer cells, derivatives of **methyl 5-aminonicotinate** have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) cells.
- Antimicrobial Agents: The nicotinic acid backbone is also found in a number of compounds with antimicrobial properties.

Featured Application: Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It targets several kinases, including VEGFR, PDGFR, and Raf kinases. The core structure of Sorafenib features a urea linkage connecting a substituted phenyl ring to a phenoxy-pyridine moiety. **Methyl 5-aminonicotinate** can be utilized as a starting material to generate novel Sorafenib analogues by modifying the pyridine and urea components.

Experimental Protocols

Protocol 1: Synthesis of a Urea-Nicotinamide Intermediate

This protocol describes a general method for the synthesis of a key urea intermediate from **methyl 5-aminonicotinate**.

Materials:

- **Methyl 5-aminonicotinate**
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Silica gel for column chromatography

- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **methyl 5-aminonicotinate** (1.0 eq) in anhydrous DCM.
- Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir at room temperature.
- Urea Formation: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired urea-nicotinamide intermediate.

Protocol 2: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

- Urea-nicotinamide intermediate from Protocol 1
- Methanol
- 1 M Sodium hydroxide (NaOH) solution
- 1 M Hydrochloric acid (HCl) solution
- Ethyl acetate

Procedure:

- Reaction Setup: Dissolve the urea-nicotinamide intermediate (1.0 eq) in methanol.
- Hydrolysis: Add 1 M NaOH solution (1.5 eq) and stir the mixture at room temperature.
- Reaction Monitoring: Monitor the reaction progress by TLC.
- Acidification: Upon completion, remove the methanol under reduced pressure. Add water to the residue and acidify to pH 3-4 with 1 M HCl.
- Extraction: Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.

Protocol 3: Amide Coupling to Synthesize Final Sorafenib Analogue

This protocol describes the final amide bond formation to yield the Sorafenib analogue.

Materials:

- Carboxylic acid derivative from Protocol 2
- 4-Aminophenol
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution

- Brine

Procedure:

- Reaction Setup: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.
- Addition of Reagents: Add 4-aminophenol (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.
- Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography or recrystallization to obtain the final Sorafenib analogue.

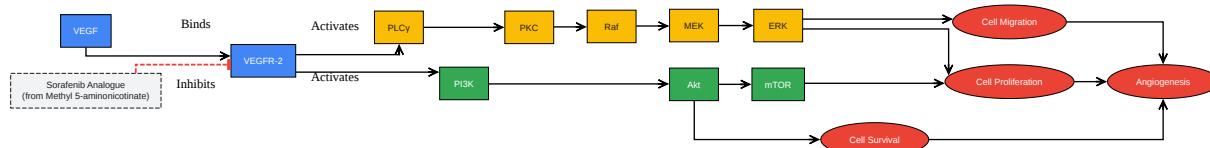
Quantitative Data

The following table summarizes the in vitro biological activity of synthesized Sorafenib analogues against various cancer cell lines and the target kinase, VEGFR-2. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).

Compound ID	Modification on Nicotinamide Ring	Target Cell Line / Enzyme	IC50 (µM)
Sorafenib	Reference Compound	HepG2	2.1[1]
Sorafenib	Reference Compound	HCT-116	9.30[2]
Analogue 1	5-Urea linked to 4-chloro-3-(trifluoromethyl)phenyl	HepG2	7.1[3]
Analogue 2	5-Urea linked to 4-chloro-3-(trifluoromethyl)phenyl	HCT-116	5.4[3]
Analogue 3	5-Amide linked to substituted phenyl	HepG2	15.5[2]
Analogue 4	5-Amide linked to substituted phenyl	HCT-116	15.7[2]
Analogue 5	N-methyl picolinamide core	VEGFR-2	0.077[3]
Analogue 6	N-methyl picolinamide core	VEGFR-2	0.0608

Visualizations

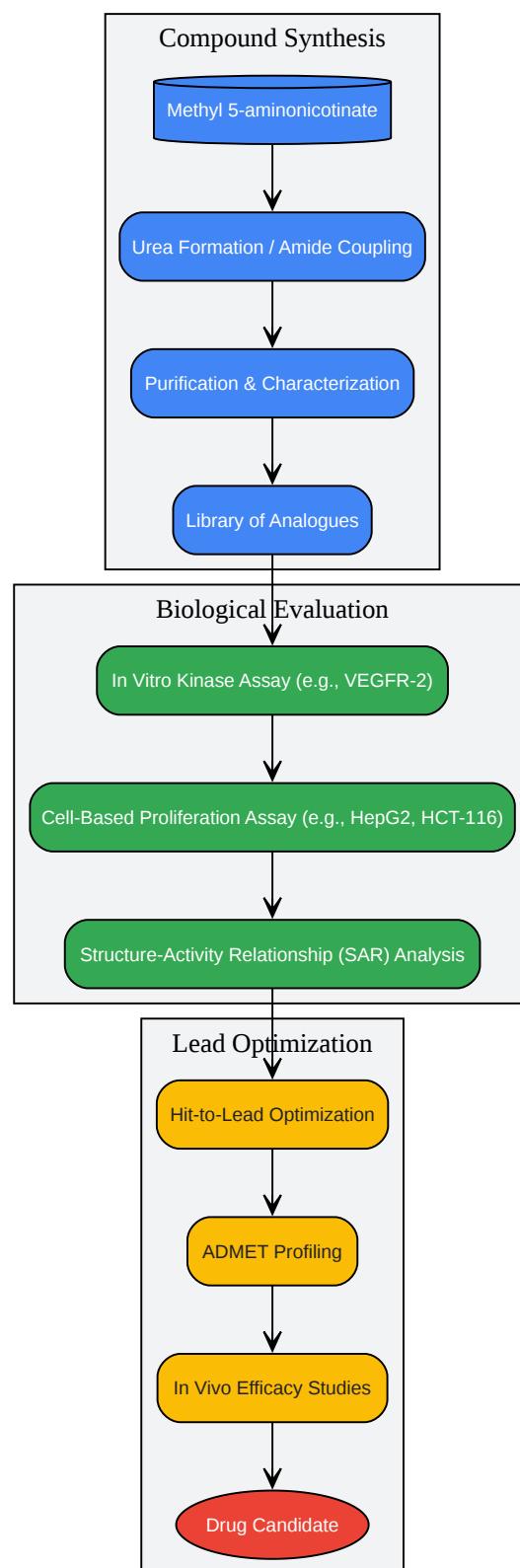
Signaling Pathway



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Caption: VEGFR-2 signaling pathway and the point of inhibition by Sorafenib analogues.

Experimental Workflow



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Caption: General workflow for kinase inhibitor discovery using a building block approach.

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